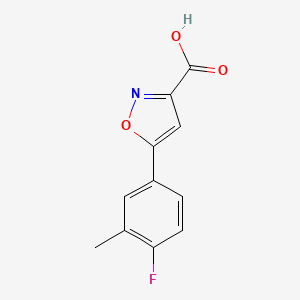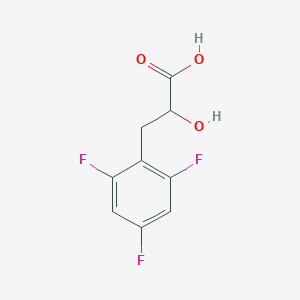
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the reaction of 2,4,6-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanol.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(2,4,5-trihydroxyphenyl)propanoic acid: Similar structure but with additional hydroxy groups, leading to different chemical properties and reactivity.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of trifluorophenyl, affecting its chemical behavior and applications.
(2R)-2-Hydroxy-2-(trifluoromethyl)propanoic acid: Similar trifluoromethyl group but different overall structure, leading to distinct properties.
Uniqueness
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8,13H,3H2,(H,14,15) |
InChI Key |
MGVMBSUCZLHZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


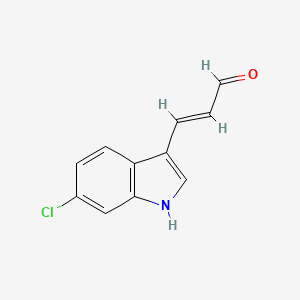
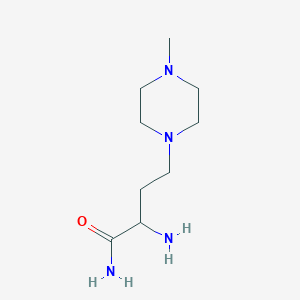
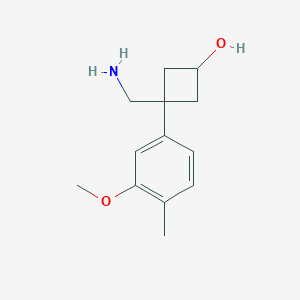
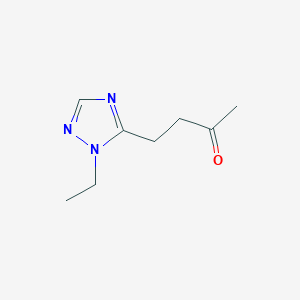

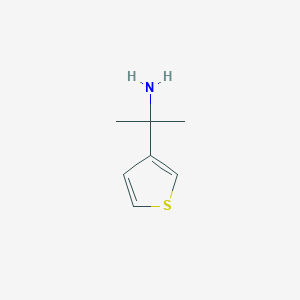
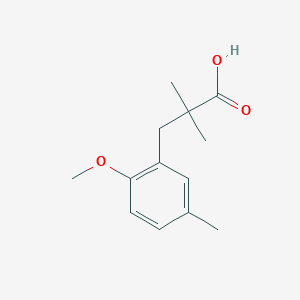
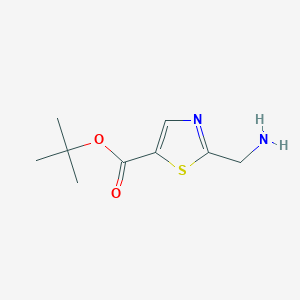
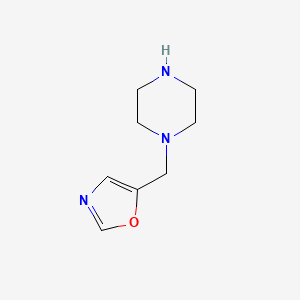
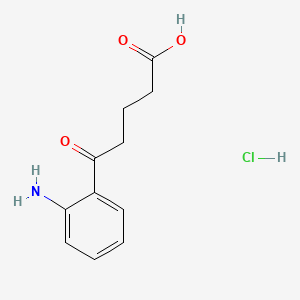
![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)
